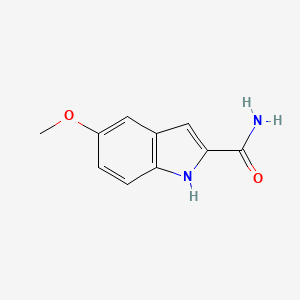

5-methoxy-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.2 g/mol |

IUPAC Name |

5-methoxy-1H-indole-2-carboxamide |

InChI |

InChI=1S/C10H10N2O2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) |

InChI Key |

DVXWLUUAUIACMF-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 1h Indole 2 Carboxamide and Its Precursors

Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid Precursors

A significant development in the synthesis of 5-methoxy-1H-indole-2-carboxylic acid has been the establishment of a process starting from malonate derivatives. researchgate.netacs.org This process is noted for its use of readily available starting materials, low waste production, and safe operation on a molar scale, all while achieving high yields. researchgate.net

The key steps in this process that have been optimized include:

Azo coupling: The reaction of a diazonium salt with a malonate derivative. researchgate.net

Japp-Klingemann rearrangement: To form the crucial hydrazone intermediate. researchgate.net

Fischer indole (B1671886) synthesis: The final cyclization to form the indole ring. researchgate.net

Alternative Synthetic Pathways to Key Intermediates

The principal precursor to 5-methoxy-1H-indole-2-carboxamide is 5-methoxy-1H-indole-2-carboxylic acid. An efficient and scalable process for this intermediate has been developed utilizing the Fischer indole synthesis as the key ring-forming step. This methodology starts from readily available materials and has been optimized for high yield and safety on a molar scale.

A significant alternative to the β-ketoester route involves the use of malonic acid derivatives. nih.govresearchgate.net Specifically, diethyl 2-methylmalonate can be coupled with the diazonium salt of p-anisidine (B42471). nih.gov This pathway also leverages the Japp−Klingemann rearrangement and Fischer indole synthesis. The main areas of optimization for these processes include the azo coupling reaction, the rearrangement, and the final cyclization step. nih.govresearchgate.net This malonate-based approach is noted for using accessible starting materials and generating minimal waste. nih.govresearchgate.net

A comparative overview of these two processes starting from p-anisidine is presented below:

Table 1: Comparison of Synthetic Processes for 5-methoxy-1H-indole-2-carboxylic acid

| Feature | Process A | Process B |

| Key Reagent | Ethyl 2-methylacetoacetate | Diethyl 2-methylmalonate |

| Key Reactions | Azo coupling, Japp−Klingemann rearrangement, Fischer indole synthesis | Azo coupling, Japp−Klingemann rearrangement, Fischer indole synthesis |

| Reported Overall Yield | 75-80% | High yields reported |

| Reference | nih.gov | nih.gov |

Amide Bond Formation Methodologies for this compound

The conversion of 5-methoxy-1H-indole-2-carboxylic acid to the corresponding primary amide, this compound, is a critical transformation. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid into a more reactive species.

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. The reaction proceeds through the activation of the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia (B1221849) or an amine. The use of an additive like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. thieme-connect.de While specific examples for the synthesis of the unsubstituted this compound using this method are not detailed in the provided literature, the direct acylation of indoles with carboxylic acids using DCC and DMAP is a well-established procedure, yielding N-acylated products in high yields. thieme-connect.de This general methodology is readily applicable to the amidation of the 2-carboxylic acid functional group.

Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), are highly effective coupling agents for peptide and amide synthesis. wikipedia.orgmdpi.com The BOP reagent activates the carboxylic acid, enabling its reaction with an amine. This method is advantageous as it often minimizes side reactions. wikipedia.org A general procedure involves stirring the indole-2-carboxylic acid with BOP reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (DCM), followed by the addition of the amine component. mdpi.com This approach has been successfully used to synthesize a variety of N-substituted indole-2-carboxamides. mdpi.com

Table 2: BOP-Mediated Synthesis of Indole-2-carboxamides

| Reactants | Reagents | Solvent | Outcome | Reference |

| Indole-2-carboxylic acid, Amine | BOP, DIPEA | DCM | N-substituted indole-2-carboxamide | mdpi.com |

1,1'-Carbonyldiimidazole (CDI) is another reagent used to activate carboxylic acids for amidation. wikipedia.org The reaction involves the carboxylic acid attacking CDI to form a highly reactive N-acylimidazolide intermediate, with the concurrent release of carbon dioxide and an imidazole (B134444) molecule. This activated intermediate then readily reacts with ammonia to form the desired carboxamide. CDI is considered a milder and more easily handled reagent compared to acid chlorides. wikipedia.org

A classical and robust method for preparing amides involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then condensed with ammonia. 5-methoxy-1H-indole-2-carboxylic acid can be converted to 5-methoxy-1H-indole-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govorgsyn.org The resulting acyl chloride is highly reactive and is typically used immediately without isolation. orgsyn.org Subsequent treatment with an aqueous solution of ammonia affords this compound in good yields. nih.gov

Table 3: Synthesis via Acyl Chloride Intermediate

| Step | Reagents | Intermediate | Product | Yield | Reference |

| 1 | 5-methoxy-1H-indole-2-carboxylic acid, SOCl₂, cat. DMF | 5-methoxy-1H-indole-2-carbonyl chloride | - | - | nih.govorgsyn.org |

| 2 | Acyl chloride intermediate, aq. NH₃ | - | This compound | Good | nih.gov |

Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple positions for chemical modification, enabling the synthesis of diverse derivatives for various applications, including medicinal chemistry.

N-Amide Substitution: The amide nitrogen is a common site for derivatization. A wide range of N-substituted indole-2-carboxamides have been synthesized by coupling the parent carboxylic acid with various primary or secondary amines using standard coupling techniques (BOP, EDC, etc.). mdpi.commdpi.comnih.gov This strategy has been employed to develop novel agonists for the TRPV1 ion channel. mdpi.comnih.gov

Transformation of the Carboxamide: The carboxamide group itself can be chemically transformed. For instance, it can be dehydrated using reagents like phosphorus(V) oxychloride to yield the corresponding 5-methoxy-1H-indole-2-carbonitrile. nih.gov This nitrile derivative serves as a versatile intermediate for further functionalization.

Modification of the Indole Ring:

C3-Position: The C3 position of the indole ring is susceptible to electrophilic substitution. The nitrile derivative (5-methoxy-1H-indole-2-carbonitrile) can be iodinated at the C3 position. nih.gov

N1-Position (Indole Nitrogen): The indole nitrogen can be alkylated or acylated. For example, N-methylation can be achieved using reagents like dimethyl carbonate (DMC) in the presence of a base. mdpi.com N-acetylation is also a common modification. bldpharm.com

C5-Position: While the starting material already possesses a methoxy (B1213986) group at C5, strategies exist for introducing other substituents at this position on related indole-2-carboxylic acid scaffolds, often through multi-step syntheses starting from different precursors. nih.gov

Multicomponent Reactions: The parent intermediate, 5-methoxy-1H-indole-2-carboxylic acid, can participate in multicomponent reactions, such as the Ugi four-component reaction. This allows for the rapid assembly of complex, polyheterocyclic structures in a single step, demonstrating a powerful derivatization approach. rug.nl

Table 4: Summary of Derivatization Strategies

| Position/Group | Modification Type | Example Reaction/Reagents | Resulting Structure | Reference |

| Amide Nitrogen | N-Alkylation/Arylation | Coupling with various amines (e.g., using BOP) | N-substituted carboxamides | mdpi.commdpi.com |

| C2-Carboxamide | Dehydration | POCl₃ | C2-Carbonitrile | nih.gov |

| C3-Position | Iodination | Iodine-based reagents on the nitrile derivative | 3-Iodo-2-carbonitrile | nih.gov |

| N1-Position | Alkylation/Acylation | DMC, K₂CO₃ / Acetic anhydride | N-Methyl/N-Acetyl indole | mdpi.combldpharm.com |

| Scaffold | Multicomponent Reaction | Ugi reaction with an aniline, aldehyde, and isocyanide | Complex indolo[3,2-c]quinolinones | rug.nl |

Substituent Modifications on the Indole Core (e.g., C3, C5, C6)

Modifications to the indole ring of this compound are crucial for fine-tuning electronic properties and steric interactions. Research has explored substitutions at various positions, primarily C3, C5, and C6, to enhance biological activity.

The C5 position, already bearing a methoxy group, is a frequent target for substitution. Studies have shown that replacing or supplementing the 5-methoxy group with other substituents can have significant effects. For instance, the synthesis of analogues where the 5-methoxy group is replaced with a 5-fluoro or 5-trifluoromethyl group has been documented. acs.org Comparative studies indicate that a 5-chloro substituent can be more favorable than the 5-methoxy group for certain biological activities, while a 5-fluoro substitution may lead to a loss in potency. acs.org The introduction of a 6-methoxy group, using 6-methoxy substituted indole-2-carboxylic acid as a precursor, has also been explored in multicomponent reactions. rug.nl

The C3 position of the indole core is another key site for modification. A common strategy involves maintaining a methyl group at this position. nih.gov In other approaches, the C3 position has been functionalized to introduce more complex moieties. For example, derivatives have been synthesized where a (Z)-methyl 3-((3-(3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl) group is attached to the C3 position of a 6-methoxy-1H-indole-2-carboxylate, demonstrating the introduction of a complex heterocyclic system via a methylidene linker. nih.gov Furthermore, investigations into the impact of substituents at the C3 position have shown that an unsubstituted C3 (R1=H) or a planar group like a methoxy-vinyl group can lead to optimal fitting within certain protein binding pockets. nih.gov

Table 1: Examples of Substituent Modifications on the Indole Core

| Position | Substituent | Precursor/Derivative | Reference |

|---|---|---|---|

| C5 | -F (Fluoro) | 5-fluoro-1H-indole-2-carboxamide analogue | acs.org |

| C5 | -CF3 (Trifluoromethyl) | 5-(trifluoromethyl)-1H-indole-2-carboxamide analogue | acs.org |

| C5 | -Cl (Chloro) | 5-chloro-1H-indole-2-carboxylic acid | rug.nl |

| C6 | -OCH3 (Methoxy) | 6-methoxy-1H-indole-2-carboxylic acid | rug.nl |

| C3 | -CH3 (Methyl) | 3-methyl-indole-2-carboxamide derivative | nih.gov |

| C7 | -Cl (Chloro) | 7-chloro-1H-indole-2-carboxamide regio-isomer | acs.org |

Functionalization at the Carboxamide Nitrogen (N-substitution)

Functionalization at the carboxamide nitrogen is a primary strategy for expanding the chemical diversity of this compound derivatives. This is typically achieved by coupling the parent 5-methoxy-1H-indole-2-carboxylic acid with a wide array of primary or secondary amines.

Standard coupling methods, often employing reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM), facilitate the formation of the amide bond. nih.govnih.gov This approach has been used to synthesize a variety of N-substituted derivatives, including those with simple alkyl or aryl groups, as well as more complex moieties.

Examples of N-substitution include the preparation of N,N-dimethyl-1H-indole-2-carboxamide and N-(4-methoxybenzyl)-1H-indole-2-carboxamide. mdpi.comsigmaaldrich.com More elaborate functionalizations involve attaching heterocyclic fragments. For instance, derivatives have been created by coupling the indole-2-carboxylic acid with amines that incorporate pyridyl and pyrrolidinyl rings, such as in N-(3-pyridylmethyl)-N-(pyrrolidin-3-ylmethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide. acs.org Another area of functionalization is the synthesis of hydrazone derivatives. These are prepared from 5-methoxy-indole carboxylic acid and substituted benzaldehydes, creating a C=N bond adjacent to the carboxamide nitrogen. researchgate.net

Table 2: Examples of Functionalization at the Carboxamide Nitrogen

| N-Substituent | Resulting Compound Class | Synthetic Method | Reference |

|---|---|---|---|

| -CH3, -CH3 | N,N-dialkyl carboxamide | Amide coupling | sigmaaldrich.com |

| -CH2-(p-methoxyphenyl) | N-benzyl carboxamide | Amide coupling with 4-methoxybenzylamine | mdpi.com |

| -(3-pyridylmethyl), -(pyrrolidin-3-ylmethyl) | N,N-disubstituted carboxamide with heterocyclic moieties | Amide coupling following reductive amination | acs.org |

| -N=CH-(substituted phenyl) | Hydrazone derivative | Condensation with substituted benzaldehydes | researchgate.net |

| -CH2CH2-NH-(phenylsulfonyl) | N-substituted carboxamide with sulfonamide linker | Amide coupling with a pre-formed amine | nih.gov |

Linker Region Elongation and Structural Alterations

Altering the linker region between the indole-2-carboxamide core and its N-substituents allows for precise control over the spatial orientation and flexibility of the molecule. This can involve elongating the linker or introducing different functional groups and structural constraints.

Synthetic strategies often begin with the reductive amination of commercially available amines and aldehydes to create a secondary amine intermediate, which is then acylated with the indole-2-carboxylic acid. acs.org This multi-step process allows for the construction of varied linker regions. For example, a pyrrolidin-3-ylmethyl group has been used as a linker, connecting a pyridyl moiety to the carboxamide nitrogen. acs.org

Significant structural alterations can also be made directly at the amide bond. A notable example is the synthesis of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone. nih.gov In this unique structure, the carboxamide nitrogen is replaced by the nitrogen of a second 5-methoxy-indole ring, creating a rigid, dimeric indole structure linked by a ketone. This transformation is achieved through the oxidation of the corresponding dihydroindole precursor using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov Such alterations dramatically change the shape and electronic properties of the molecule compared to a simple carboxamide.

Incorporation of Diverse Heterocyclic Moieties

The incorporation of heterocyclic rings is a well-established strategy in drug design to introduce new interaction points, modulate physicochemical properties, and improve biological activity. The this compound framework readily accommodates the integration of various heterocyclic systems.

Heterocycles can be introduced as N-substituents on the carboxamide group. Pyrrolidine (B122466) and pyridine (B92270) rings are common examples, often incorporated through multi-step syntheses involving reductive amination followed by amide coupling. acs.org In some cases, the entire indole scaffold itself has been compared to other heterocyclic cores. For instance, replacing a 5-chloroindole (B142107) moiety with a benzimidazole (B57391) resulted in a complete loss of potency in one study, highlighting the critical role of the indole ring for the desired biological effect. acs.org

Heterocycles can also be attached to other positions of the indole core. The synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates demonstrates the attachment of a thiazolidine (B150603) ring at the C3 position. nih.gov More complex, fused heterocyclic systems can also be constructed. For example, indolo[3,2-c]quinolinones have been synthesized from indole-2-carboxamide precursors through a palladium-catalyzed dual C-H functionalization, effectively fusing a quinolinone system to the indole [b] face. rug.nl Other complex systems like perimidines have also been synthesized and attached to various scaffolds, indicating the broad potential for incorporating diverse heterocycles. tandfonline.com Five-membered heterocycles like imidazole and triazole are also recognized as important components in molecular design. nih.gov

Table 3: Examples of Incorporated Heterocyclic Moieties

| Incorporated Heterocycle | Position of Incorporation | Synthetic Strategy | Reference |

|---|---|---|---|

| Pyrrolidine | Carboxamide N-substituent | Reductive amination and amide coupling | acs.org |

| Pyridine | Carboxamide N-substituent | Reductive amination and amide coupling | acs.org |

| Benzimidazole | Core scaffold replacement | Total synthesis | acs.org |

| Thioxothiazolidine | C3-substituent via methylidene linker | Knoevenagel condensation | nih.gov |

| Quinolinone | Fused to indole [b] face | Ugi reaction followed by Pd-catalyzed cyclization | rug.nl |

| Perimidine | General attachment to scaffolds | Interaction of diamine with isothiocyanate | tandfonline.com |

Structure Activity Relationship Sar Studies of 5 Methoxy 1h Indole 2 Carboxamide Derivatives

Influence of Methoxy (B1213986) Group Position and Nature on Biological Efficacy

The position and nature of the methoxy group on the indole (B1671886) ring are critical determinants of the biological efficacy of 5-methoxy-1H-indole-2-carboxamide derivatives. Research has shown that substitution at the 5-position of the indole core with small, electron-donating groups like methoxy can be favorable for certain biological activities. acs.org For instance, in the context of anti-Trypanosoma cruzi activity, compounds with a methoxy group at the 5-position demonstrated moderate to good potency. acs.org However, in other contexts, such as antiplasmodial activity, a 5-methoxy substituent was not well-tolerated and resulted in a significant loss of potency. acs.org This highlights the target-dependent nature of the structure-activity relationship (SAR).

The electronic properties of the substituent at the 5-position play a crucial role. While electron-donating groups can be beneficial in some cases, electron-withdrawing groups at this position have also been shown to be critical for the allosteric modulation of the cannabinoid receptor 1 (CB1). acs.orgnih.gov This differential requirement underscores the nuanced interplay between the electronic nature of the substituent and the specific biological target.

Correlates of Substituents on the Indole Core with Pharmacological Activity (C3, C4, C6, C7)

Substitutions at various positions on the indole core, namely C3, C4, C6, and C7, have a profound impact on the pharmacological activity of indole-2-carboxamide derivatives.

Effects of Alkyl Chain Length at C3 Position on Allosteric Modulation

The length of the alkyl chain at the C3 position of the indole ring is a critical factor influencing the allosteric modulation of receptors like the CB1 receptor. acs.orgnih.govnih.gov Studies have revealed that a linear alkyl group at this position is preferred. nih.gov Specifically, an n-propyl group has been identified as optimal for enhancing the allosteric modulation of orthosteric ligand binding, while an n-hexyl group is preferred for increasing the affinity of the allosteric modulator to the CB1 receptor. acs.orgnih.gov Increasing the alkyl chain length from an ethyl to an n-pentyl group has been shown to enhance the allosteric effect. nih.gov However, further elongation to n-heptyl or n-nonyl groups does not lead to improved allosteric effects on the CB1 receptor. nih.gov This suggests an optimal range for the alkyl chain length at the C3 position for achieving desired allosteric modulation.

Differential Impact of Electron-Donating and Electron-Withdrawing Groups at C5

The electronic nature of the substituent at the C5 position of the indole ring has a significant and often differential impact on pharmacological activity. For allosteric modulation of the CB1 receptor, an electron-withdrawing group at the C5 position is a key structural requirement. acs.orgnih.gov In contrast, for anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups at the 5'-position of the indole core, such as methyl, cyclopropyl, ethyl, or methoxy groups, were found to be favorable, while electron-withdrawing groups like halogens led to inactive compounds. acs.org This again emphasizes that the optimal electronic properties at the C5 position are highly dependent on the specific biological target and the desired pharmacological outcome.

Elucidation of Optimal Carboxamide N-substituent (R-group) for Desired Activity

The substituent attached to the nitrogen atom of the carboxamide group (the R-group) plays a pivotal role in determining the biological activity of indole-2-carboxamide derivatives.

Comparison of Aromatic and Aliphatic Substituents

The nature of the N-substituent, whether aromatic or aliphatic, significantly influences the biological profile of indole-2-carboxamides. In the context of CB1 receptor allosteric modulators, modifications to the phenyl ring of the N-phenethyl substituent have been extensively studied. nih.gov For instance, the presence of a diethylamino group at the 4-position of the phenyl ring was found to enhance the modulation potency. nih.gov In other studies, various bulky aliphatic and aromatic head groups have been incorporated, with their activity being dependent on the specific mycobacterial species being targeted. nih.gov For example, a cyclooctyl substituent maintained antimicrobial activity against M. tuberculosis, while smaller rings were not tolerated. nih.gov This illustrates the importance of the size and nature of the substituent in achieving specific biological activities.

| Compound ID | N-Substituent | Target | Activity | Reference |

| 45 | 4-diethylaminophenyl | CB1 Receptor | IC50 = 79 nM | nih.gov |

| 10 | Cyclooctyl | M. tuberculosis | MIC = 0.39 µg/mL | nih.gov |

| 8c | 4-fluorobenzyl | KNS42 cells | IC50 = 3.41 µM (cytotoxicity) | nih.gov |

Non-Classical Isosteres and Amide Reversal Strategies

To improve physicochemical properties and explore new chemical space, researchers have employed strategies such as using non-classical isosteres for the amide bond and reversing the amide linkage. Replacing the carboxamide with a non-classical isostere like a sulfonamide has been shown to result in a complete loss of potency in some cases, highlighting the critical role of the amide functionality. acs.org However, reversing the amide bond has, in certain instances, restored potency to levels similar to the original compound, albeit sometimes with altered metabolic stability. acs.org These strategies offer alternative approaches to modulate the activity and properties of indole-2-carboxamide derivatives. The use of bioisosteres like 1,2,4-oxadiazoles and 1,2,3-triazoles has also been explored to mimic the amide bond and potentially improve properties such as metabolic stability and membrane permeability. nih.gov

Impact of Linker Region Modifications on Potency and Selectivity

The linker region, which connects the core indole scaffold to other parts of the molecule, plays a critical role in determining the potency and selectivity of this compound derivatives. Research has shown that the nature, length, and rigidity of this linker can significantly influence how the molecule interacts with its biological target. mdpi.com

One notable finding is the importance of a phenethyl moiety in the linker for antiproliferative activity. mdpi.com In a series of indole-2-carboxamide derivatives, those incorporating a phenethyl group demonstrated greater potency against breast cancer cell lines compared to derivatives with other linkers. mdpi.com This suggests that the size and flexibility of the phenethyl group are optimal for fitting into the binding site of the target proteins, such as EGFR and CDK2. mdpi.com

Further modifications to the terminal phenyl ring of the phenethyl linker have also been explored to enhance activity. The introduction of various substituents on this ring system has led to the development of compounds with improved inhibitory effects. For instance, derivatives with a morpholino or a 2-methylpyrrolidin-1-yl group on the phenethyl moiety have shown significant potency. mdpi.com

The table below illustrates the impact of linker modifications on the antiproliferative activity of certain 5-chloro-3-methyl-1H-indole-2-carboxamide derivatives, providing insight into how these changes might translate to the 5-methoxy series.

| Compound | Linker Modification | GI50 (µM) against MCF-7 |

| 5d | N-(4-morpholinophenethyl) | 0.95 |

| 5e | N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 1.02 |

| 5h | N-(4-morpholinophenethyl) with additional Cl at C7 | 1.15 |

| 5i | N-(4-morpholinophenethyl) with additional Cl at C7 | 1.21 |

| 5j | N-(4-(pyrrolidin-1-yl)phenethyl) | 0.99 |

| 5k | N-(4-(piperidin-1-yl)phenethyl) | 1.50 |

Data sourced from a study on 5-chloro-3-methyl-1H-indole-2-carboxamide derivatives, which highlights the importance of the substituted phenethyl linker. mdpi.com

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. For this compound derivatives, the presence of chiral centers can lead to enantiomers with potentially different biological activities.

In the development of antiplasmodial agents based on the indole-2-carboxamide scaffold, the stereochemistry at a pyrrolidine (B122466) ring attached to the carboxamide was investigated. A study isolated and evaluated the R- and S-enantiomers of a lead compound. Interestingly, both enantiomers exhibited comparable potencies against Plasmodium falciparum. acs.org This suggests that for this particular scaffold and biological target, the specific stereoconfiguration at that position may not be a critical determinant of activity. acs.org

However, this is not always the case, and for other biological targets, the stereochemistry can be paramount. The synthesis of optically active derivatives is often a key strategy in medicinal chemistry to develop more selective and potent drugs. nih.gov The goal is to identify the enantiomer that fits more precisely into the chiral binding site of a receptor or enzyme, leading to a better therapeutic effect. For instance, in the design of inhibitors for certain enzymes, creating fused rings with specific stereochemistry was found to be crucial, as the wrong orientation could lead to steric hindrance and a decrease in inhibitory activity. nih.gov

The table below shows the antiplasmodial activity of enantiomers of a specific indole-2-carboxamide derivative.

| Compound | Enantiomer | Pf3D7-IC50 (µM) |

| 6a | R | 1.2 |

| 6a | S | 1.5 |

This data demonstrates that for this particular compound, both enantiomers have similar antiplasmodial potency. acs.org

These findings highlight the nuanced role of stereochemistry in the SAR of this compound derivatives. While in some cases, the stereochemical configuration may have a minimal impact on potency, in others, it can be a deciding factor for biological activity. Therefore, careful consideration and investigation of stereochemistry are essential steps in the optimization of these compounds as potential therapeutic agents.

Biological Activities and Preclinical Investigations of 5 Methoxy 1h Indole 2 Carboxamide Analogs

Anti-infective Potentials

Analogs of 5-methoxy-1H-indole-2-carboxamide have been the subject of significant research, revealing a range of anti-infective properties. These investigations have demonstrated the potential of the indole-2-carboxamide scaffold as a basis for developing new therapeutic agents against various pathogens.

The indole-2-carboxamide chemical framework has been identified as a promising source of antibacterial agents. novartis.com While much of the research has focused on mycobacteria, studies have also explored the efficacy of these compounds against other pathogenic bacteria. For instance, a series of ten synthesized 5-bromoindole-2-carboxamides, which are structural analogs, were evaluated for their activity against pathogenic Gram-negative bacteria. researchgate.net Several of these compounds exhibited high antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. researchgate.net Notably, some of these analogs displayed higher potency against E. coli and P. aeruginosa than the standard antibiotics gentamicin and ciprofloxacin. researchgate.net In contrast, some MmpL3-inhibiting indole (B1671886) carboxamides that are highly active against mycobacteria have been shown to be specific to this genus and lack activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Enterococcus faecalis. nih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| 5-bromoindole-2-carboxamide analog 7a | Escherichia coli | 0.40 | researchgate.net |

| 5-bromoindole-2-carboxamide analog 7b | Pseudomonas aeruginosa | 0.35 | researchgate.net |

| 5-bromoindole-2-carboxamide analog 7c | Klebsiella pneumoniae | 0.65 | researchgate.net |

| 5-bromoindole-2-carboxamide analog 7g | Salmonella Typhi | 1.25 | researchgate.net |

The broader class of carboxamide derivatives has been extensively investigated for antifungal properties, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. nih.govnih.gov A series of novel N-phenethyl-1,2,3-trizole-4-carboxyl amide analogues demonstrated good fungicidal activities toward Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov Another study on carboxamide derivatives containing a 1,2,3-triazole ring identified a compound, A3-3, with significant activity against several phytopathogenic fungi, including Sclerotinia sclerotiorum (EC₅₀ value of 1.08 μg/mL) and Botrytis cinerea (EC₅₀ value of 8.75 μg/mL). nih.gov While Indole-3-thiocarboxamide has been identified as an antifungal agent, specific research focusing on the antifungal potential of this compound analogs is less prominent in the current literature. medchemexpress.com

Indole-2-carboxamide analogs have emerged as a highly potent class of antitubercular agents, demonstrating significant activity against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis (TB). novartis.comnih.gov This class of compounds has shown efficacy against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tb. nih.govjohnshopkins.eduresearchgate.net

The primary mechanism of action for the antitubercular activity of indole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). johnshopkins.eduresearchgate.netkeystonesymposia.org MmpL3 is an essential inner membrane transporter responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), from the cytoplasm to the periplasmic space. nih.govkeystonesymposia.org This transport is a crucial step in the formation of the unique and protective mycobacterial outer membrane. keystonesymposia.org By inhibiting MmpL3, indole-2-carboxamides disrupt the cell wall assembly, leading to bacterial death. keystonesymposia.orgresearchgate.net The identification of MmpL3 as the target was confirmed through studies where resistant mutants were generated, which consistently showed mutations in the mmpL3 gene. nih.govchemrxiv.org This targeted mechanism makes MmpL3 an attractive focus for the development of novel anti-TB drugs. nih.govkeystonesymposia.org

The potent antitubercular activity of indole-2-carboxamide analogs has been demonstrated in various preclinical models. In vitro studies have identified compounds with sub-micromolar activity. For example, one analog demonstrated a Minimum Inhibitory Concentration (MIC) of 0.68 μM against the M. tb H37Rv strain. nih.gov Further optimization of the indole-2-carboxamide scaffold has led to the identification of compounds with even greater potency. A 4,6-difluoro-substituted analog showed excellent activity against drug-sensitive M. tb with an MIC of 0.012 μM, and it retained its potency against MDR and XDR strains. nih.gov

The efficacy of these compounds extends to in vivo models of tuberculosis. The same 4,6-difluoro analog demonstrated excellent activity in a mouse model of TB aerosol lung infection. nih.gov In another study, a lead preclinical candidate from the indole-2-carboxamide class was evaluated in an in vitro granuloma model using immune cells from healthy individuals and those with type 2 diabetes mellitus. johnshopkins.edu The treatment resulted in a significant reduction in the viability of M. tb within these granulomas, highlighting the potential of these compounds to function effectively within the host immune environment. johnshopkins.eduresearchgate.net

| Compound Analog | Target Strain | In Vitro Activity (MIC) | In Vivo/Ex Vivo Model Efficacy | Reference |

|---|---|---|---|---|

| Indole-2-carboxamide (Compound 3) | M. tb H37Rv | 0.68 μM | Non-cytotoxic to human THP-1 cells up to 50 μM | nih.gov |

| N-(1-(Adamantan-1-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide (8c) | M. tb H37Rv | >20 μM | N/A | nih.gov |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | Drug-sensitive M. tb | 0.012 μM | Excellent activity in TB aerosol lung infection model | nih.gov |

| Indoleamide Preclinical Candidate (Indoleamide 3) | M. tb | N/A | Significant reduction of M. tb viability in in vitro granuloma model | johnshopkins.edu |

Beyond antibacterial activity, the indole-2-carboxamide scaffold has been successfully developed to yield potent inhibitors of viral replication, particularly against neurotropic alphaviruses. nih.govresearcher.life These mosquito-borne pathogens, which include Western Equine Encephalitis Virus (WEEV), can infect the central nervous system and cause severe encephalitis. nih.govresearcher.life

Initial research identified indole-2-carboxamides as alphavirus replication inhibitors. nih.gov Subsequent development of this series led to significant improvements, including a 10-fold increase in potency in a WEEV replicon assay. nih.gov One analog, referred to as compound 9h (CCG-203926), demonstrated protective effects in a mouse model of acute viral encephalitis caused by the neuroadapted Sindbis virus (NSV). nih.govepa.govbohrium.com Treatment with this compound led to improved symptoms and survival, which correlated with its in vitro antiviral activity. epa.govbohrium.com

A key challenge in treating neurotropic viruses is ensuring the therapeutic agent can cross the blood-brain barrier. Research efforts have focused on modifying the indole-2-carboxamide structure to reduce recognition by efflux transporters like P-glycoprotein, thereby improving brain penetration. nih.gov These optimization studies have successfully identified new analogs that achieve higher and more sustained drug exposure in plasma and measurable drug levels in the brain in mouse pharmacokinetic studies. nih.gov

| Compound Series/Analog | Target Virus | Key Finding | Reference |

|---|---|---|---|

| Indole-2-carboxamide series | Western Equine Encephalitis Virus (WEEV) | 10-fold improvement in potency in a WEEV replicon assay after optimization. | nih.gov |

| Indole analog 9h (CCG-203926) | Neuroadapted Sindbis Virus (NSV) | Improved symptoms and survival in an in vivo mouse model of alphaviral encephalitis. | nih.govepa.govbohrium.com |

| Optimized indole-2-carboxamides | Neurotropic Alphaviruses | Structural modifications reduced recognition by P-glycoprotein, and one compound achieved measurable drug levels in the brain. | nih.gov |

Anti-Trypanosoma cruzi Activity for Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America. The limitations of current treatments have spurred the search for new therapeutic agents, with indole-2-carboxamides emerging as a promising scaffold.

The journey to identify potent anti-trypanosomal indole-2-carboxamides began with phenotypic screening of compound libraries against intracellular amastigotes of T. cruzi. Initial hits from these screens, which included compounds with an indole core, displayed moderate potency and good selectivity. A significant lead optimization effort was undertaken to improve the antiparasitic activity and physicochemical properties of these initial hits.

Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5-position of the indole ring, such as a methoxy (B1213986) group, were favorable for anti-trypanosomal potency. Specifically, this compound analogs showed moderate to good activity. The optimization process involved modifying different parts of the molecule, including the indole core, the linker, and the right-hand side (RHS) moiety, to enhance potency, metabolic stability, and solubility. While some modifications led to a significant increase in potency, these were often accompanied by reduced solubility or metabolic stability. The overarching goal of this multiparametric optimization was to achieve a balance of properties suitable for a preclinical candidate.

Table 1: In Vitro Anti-Trypanosoma cruzi Activity of Selected 5-substituted Indole-2-carboxamide Analogs

| Compound ID | 5-substituent | pEC50 (T. cruzi) |

|---|---|---|

| 6 | Methoxy | 5.4 |

| 7 | Methoxy | 5.5 |

pEC50 is the negative logarithm of the half-maximal effective concentration.

Promising candidates from the lead optimization program were advanced to in vivo efficacy studies in mouse models of Chagas disease. These studies are crucial for evaluating the potential of a compound to treat the disease in a living organism. Both acute and chronic models of infection are utilized to assess the compound's ability to reduce parasite burden during different stages of the disease.

One of the optimized indole-2-carboxamide analogs demonstrated the ability to reduce the parasite load in both acute and chronic mouse models of Chagas disease. In the acute phase study, treatment with the compound led to a significant reduction in parasitemia. Similarly, in the chronic phase, the compound was effective in lowering the parasite burden. Despite these promising in vivo results, further development of this particular series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. Nevertheless, these findings validate the potential of the indole-2-carboxamide scaffold as a starting point for the development of new treatments for Chagas disease.

Anticancer and Antiproliferative Activities

The indole scaffold is a well-established pharmacophore in cancer drug discovery. Analogs of this compound have been investigated for their potential to inhibit the growth of various cancer cell lines, demonstrating the versatility of this chemical class.

Derivatives of this compound have shown significant growth inhibitory effects against a range of cancer cell lines. In particular, studies have focused on their activity against MCF-7, a human breast adenocarcinoma cell line, and KNS42, a paediatric glioblastoma cell line.

Research on a series of 5-methoxyindole-tethered isatins revealed potent in vitro antiproliferative activity. Several of these compounds exhibited IC50 values in the low micromolar range, indicating strong growth inhibitory properties. For instance, some analogs were found to be more potent than the standard anticancer drug sunitinib. Further mechanistic studies with a lead compound from this series indicated that it induced cell cycle arrest at the G1 phase.

In the context of paediatric brain tumors, novel indole-2-carboxamide analogs have been designed and evaluated for their cytotoxic and antiproliferative activities against the KNS42 glioblastoma cell line. Some of these compounds displayed potent inhibitory activity with IC50 values in the low micromolar range for both cell viability and proliferation. Transcriptional analysis of KNS42 cells treated with a lead compound from this series revealed a significant downregulation in the expression of genes known to be involved in tumor progression, suggesting a potential mechanism for their anticancer effects.

Table 2: Antiproliferative Activity of selected 5-methoxyindole (B15748) Analogs against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 5o (isatin analog) | Various | IC50 = 1.69 µM |

| 5w (isatin analog) | Various | IC50 = 1.91 µM |

| 8c (indole-2-carboxamide) | KNS42 | MIC = 5.67 µM |

IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin Dependent Kinase 2 (CDK2)

A series of 5-substituted-3-ethylindole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cell cycle progression and cancer proliferation. nih.govresearchgate.net Certain analogs demonstrated significant inhibitory activity against both enzymes. nih.govelsevierpure.com

The investigation focused on compounds with various substitutions at the 5-position of the indole ring. The most potent derivatives were identified as compounds 5g , 5i , and 5j . researchgate.netelsevierpure.com These compounds were further tested for their efficacy as EGFR inhibitors, showing IC₅₀ values ranging from 85 nM to 124 nM, which is comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). researchgate.net

In the CDK2 inhibitory assay, the same compounds exhibited IC₅₀ values between 16 nM and 46 nM. nih.gov Notably, compound 5j (IC₅₀ = 16 ± 02 nM) was found to be more potent than the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM), while compound 5i (IC₅₀ = 24 ± 02 nM) showed comparable efficacy. nih.gov The dual inhibitory action of compounds 5i and 5j suggests their potential as effective antiproliferative agents. nih.govresearchgate.netelsevierpure.com

| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference Compound (EGFR) | Reference Compound (CDK2) |

|---|---|---|---|---|

| 5c | - | 46 ± 05 | Erlotinib (80 nM) | Dinaciclib (20 nM) |

| 5g | - | 33 ± 04 | ||

| 5i | ~85-124 | 24 ± 02 | ||

| 5j | ~85-124 | 16 ± 02 |

Mechanisms of Apoptosis Induction

The antiproliferative effects of indole-2-carboxamide derivatives are closely linked to their ability to induce apoptosis, or programmed cell death. nih.gov Studies on a novel series of these compounds (5d , 5e , 5h , 5i , 5j , and 5k ) revealed their potent ability to trigger apoptotic pathways in cancer cells. nih.gov Similarly, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have also been shown to induce apoptosis. tandfonline.com

The mechanism of apoptosis induction involves the activation of caspases, a family of protease enzymes essential for cell disassembly. The most potent compounds were found to significantly activate caspase-3, a key executioner caspase. nih.govtandfonline.com Further investigation into the apoptotic cascade showed that these compounds also activate initiator caspases, including caspase-8 and caspase-9, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov

| Compound | Effect on Caspase-3 | Effect on Cytochrome C | Effect on Bax/Bcl-2 Ratio | Effect on p53 |

|---|---|---|---|---|

| 5d | Activation | Increased (14-fold) | Increased | Upregulated |

| 5e | Activation | Increased (16-fold) | Increased | Upregulated |

| 5f | Activation | - | - | - |

| 5g | Activation | - | - | - |

| 5h | Activation | Increased (13-fold) | Increased | Upregulated |

Modulation of Gene Expression (e.g., Carbonic Anhydrase 9, Spleen Tyrosine Kinase)

The biological activities of indole-2-carboxamide analogs extend to the modulation of specific gene and protein expression involved in cellular signaling. One such target is the Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. nih.govosti.govnih.gov

Inhibitors of Syk have shown potential as therapeutics for allergic and inflammatory conditions. nih.gov Research into carboxamide-based Syk inhibitors has identified potent compounds, including those with an indole core structure. nih.govosti.gov For example, an indole-containing carboxamide, compound 8 , demonstrated significant intrinsic potency with a Syk IC₅₀ of 5 nM. nih.gov This inhibitory activity is attributed to the specific interactions within the kinase's hinge region, stabilized by the planar structure of the indole ring. nih.govosti.gov The development of such compounds highlights the potential of the indole-2-carboxamide scaffold in creating selective and potent kinase inhibitors for diseases like rheumatoid arthritis. nih.govosti.gov While direct modulation of Carbonic Anhydrase 9 by this compound analogs is not extensively documented in the provided sources, the focus remains on kinase inhibition.

Neuropharmacological and Central Nervous System Activities

Cannabinoid Receptor (CB1, CB2) Allosteric Modulation and Agonism

Indole-2-carboxamides have been identified as a significant class of allosteric modulators for the cannabinoid CB1 receptor, a G protein-coupled receptor abundant in the central nervous system. nih.govnih.gov Allosteric modulators offer a novel therapeutic approach by "fine-tuning" the receptor's function rather than directly activating or blocking it. nih.govnih.gov

Several 5-substituted indole-2-carboxamides, such as Org27569 , have been extensively studied. realmofcaring.org These compounds have been shown to positively modulate the binding of CB1 receptor agonists, meaning they enhance the binding of the natural ligands. realmofcaring.org For instance, two novel indole-2-carboxamides, ICAM-a and ICAM-b , were synthesized and found to enhance the binding of the CB1 agonist CP55,940. nih.govnih.govICAM-b , in particular, showed very strong positive cooperativity. nih.govnih.gov

Interestingly, while enhancing agonist binding, some of these modulators can display negative effects on G-protein coupling. nih.govnih.gov However, they can also induce biased signaling, for example, by promoting β-arrestin-mediated downstream activation of ERK signaling. nih.govnih.gov This biased signaling capability presents an opportunity to develop ligands that selectively activate desired pathways while avoiding others that may lead to unwanted side effects. The structure-activity relationship studies indicate that substitutions at the C5 position of the indole ring are crucial for their modulatory activity. unc.edu

Neuroprotective Effects in Experimental Models of Cognitive Dysfunction (e.g., Scopolamine-Induced Dementia)

Scopolamine is a substance used to create animal models of cognitive impairment and dementia, mimicking some aspects of Alzheimer's disease by blocking cholinergic pathways. nih.govfrontiersin.org An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid, referred to as 5MeO , has been investigated for its neuroprotective effects in a scopolamine-induced dementia model in rats. nih.gov

The study demonstrated that 5MeO had a beneficial impact on different types of memory in behavioral tests. nih.gov It effectively restored brain-derived neurotrophic factor (BDNF) and acetylcholine levels in the hippocampus, which were reduced by scopolamine. nih.gov Furthermore, it normalized the activity of acetylcholine esterase (AChE), an enzyme that breaks down acetylcholine, which was elevated by scopolamine. nih.gov

One of the most significant effects of 5MeO was its ability to counteract the oxidative stress induced by scopolamine. nih.gov It achieved this by decreasing lipid peroxidation and increasing the activity of the antioxidant enzyme catalase. nih.gov These findings suggest that this 5-methoxy-indole-2-carboxamide derivative has potent neuroprotective properties, making it a compelling candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and their inhibition can be a therapeutic strategy for neurological disorders like Parkinson's disease and depression. nih.gov Several indole-based compounds have been evaluated as MAO inhibitors. nih.govebi.ac.ukresearchgate.net

Specifically, a series of N-substituted indole-based analogues have been designed and synthesized as potential MAO-B inhibitors. nih.govresearchgate.net Among these, compound 4e , N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, emerged as a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.78 µM. nih.govresearchgate.net This compound also exhibited a high selectivity index (>120) for MAO-B over MAO-A. nih.govresearchgate.net

Kinetic studies revealed that compound 4e acts as a competitive inhibitor of MAO-B. nih.govresearchgate.net The structure-activity relationship analysis indicated that the substitution on the indole nitrogen and the nature of the carboxamide moiety are critical for the inhibitory activity and selectivity. ebi.ac.uk These findings highlight the potential of the indole carboxamide scaffold for developing new, selective MAO-B inhibitors for the treatment of neurodegenerative diseases. nih.govresearchgate.net

Antidiabetic Potential (Insights from 5-Methoxyindole-2-carboxylic Acid)

The therapeutic potential of 5-methoxyindole-2-carboxylic acid (MICA), a related analog of this compound, has been explored for its antidiabetic properties. nih.govresearchgate.net This compound is recognized as a potent hypoglycemic agent, with its primary mechanisms of action rooted in the liver and mitochondria. nih.govresearchgate.net

5-Methoxyindole-2-carboxylic acid (MICA) exerts a significant glucose-lowering effect by directly targeting and inhibiting gluconeogenesis in the liver. nih.govresearchgate.net Gluconeogenesis is the metabolic process by which glucose is generated from non-carbohydrate precursors, a pathway that is often overactive in diabetic states, leading to hyperglycemia. MICA intervenes in this pathway by blocking the carboxylation of pyruvate to form oxaloacetate, a critical step in the synthesis of glucose. researchgate.netdovepress.com This inhibition effectively reduces the liver's production of glucose, thereby contributing to lower blood glucose levels. nih.govresearchgate.net

Anti-inflammatory and Antioxidant Properties

Analogs of this compound have demonstrated notable anti-inflammatory and antioxidant activities in various preclinical studies. The core indole structure is a well-recognized scaffold in medicinal chemistry, known for a wide range of biological properties.

Research into 5-methoxyindole-2-carboxylic acid (MICA) has revealed its capacity to reduce oxidative stress, which is a key factor in its neuroprotective effects observed in stroke models. mdpi.commdpi.com This suggests an intrinsic antioxidant potential within the 5-methoxyindole framework.

Further studies have focused on creating derivatives to enhance these properties. For instance, two hydrazone derivatives of 5-methoxyindole-2-carboxylic acid were synthesized and evaluated for their radical scavenging capabilities. mdpi.comresearchgate.net The findings are summarized below:

| Compound | Derivative Type | Antioxidant Activity (Inhibition of Lecithin Peroxidation) | Reference Antioxidant (Melatonin) |

| 3a | 3,4-dihydroxybenzaldehyde hydrazone | 66.66% | 25.94% |

| 3b | 4-hydroxy-2-methoxybenzaldehyde hydrazone | 54.73% | 25.94% |

The 3,4-dihydroxy-substituted derivative, in particular, showed excellent radical scavenging properties across several model systems, indicating that substitution on the core structure can significantly influence antioxidant potency. mdpi.comresearchgate.net The antioxidant effects of indole-2-carboxamide derivatives are also supported by other studies, which have shown that certain substitutions on the indole ring can lead to potent inhibition of superoxide anions and lipid peroxidation. scilit.com

Hypolipidemic Effects in Animal Models

Certain N-substituted analogs of this compound have been identified as potent lipid-lowering agents in animal models of hyperlipidemia. researchgate.netnih.gov A study utilizing Triton WR-1339-induced hyperlipidemic rats investigated the effects of two novel compounds, BMI2C and DDMI2C. researchgate.netnih.gov

The administration of these compounds at a dose of 15 mg/kg body weight resulted in significant reductions in elevated plasma lipid levels. researchgate.net Specifically, both BMI2C and DDMI2C markedly reduced plasma triglyceride levels at 7 and 24 hours post-administration and total cholesterol levels after 24 hours. researchgate.net A noteworthy finding was the significant increase in high-density lipoprotein (HDL) cholesterol levels in the treated groups, suggesting a potential role in managing atherosclerosis. researchgate.netnih.gov

The results from this study are detailed in the table below, showcasing the percentage reduction in plasma lipids compared to the hyperlipidemic control group.

| Compound | Dose | Time Point | Triglyceride Reduction | Total Cholesterol Reduction |

| BMI2C | 15 mg/kg | 7 h | Significant | Not Reported |

| BMI2C | 15 mg/kg | 24 h | Significant | Significant |

| DDMI2C | 15 mg/kg | 7 h | Significant | Not Reported |

| DDMI2C | 15 mg/kg | 24 h | Significant | Significant |

These findings are consistent with other research on related indole-2-carboxamide structures. For example, studies on N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives also demonstrated potent triglyceride and total cholesterol-lowering activities in similar animal models. nih.gov This body of evidence indicates that the indole-2-carboxamide scaffold is a promising platform for the development of new hypolipidemic agents. nih.gov

Mechanism of Action Moa and Molecular Target Identification

Direct Interactions with Biological Macromolecules

The versatility of the 5-methoxy-1H-indole-2-carboxamide core allows it to interact with a range of biological macromolecules, including enzymes, receptors, and DNA. The nature of these interactions is fundamental to its pharmacological effects.

Derivatives of indole-2-carboxamide have been shown to directly bind to enzymes, modulating their activity. For instance, certain analogs function as allosteric modulators of the cannabinoid type 1 (CB1) receptor, indicating a direct but non-competitive binding interaction. acs.org The specific substitutions on the indole (B1671886) ring and the carboxamide side chain are crucial for determining the affinity and nature of these interactions. acs.org

Furthermore, some spirooxindole derivatives, which can be synthesized from indole precursors, have demonstrated the ability to act as dual DNA targeting agents and inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov This suggests a direct interaction with DNA, likely through intercalation or groove binding, in addition to enzymatic inhibition.

Receptor Binding and Downstream Signaling Pathways

The interaction of this compound derivatives with various receptors is a key aspect of their mechanism of action, leading to the modulation of downstream signaling pathways.

Indole-2-carboxamide derivatives have been extensively studied as allosteric modulators of the CB1 receptor. acs.org These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding event can either enhance or diminish the effect of the orthosteric ligand, leading to a fine-tuning of receptor signaling. acs.org For example, certain indole-2-carboxamides have been identified as positive allosteric modulators of the CB1 receptor, enhancing ERK1/2 phosphorylation in a β-arrestin 1-sensitive manner. acs.org

The structural features of these molecules, such as the length of the alkyl chain at the C3-position of the indole ring and the nature of the substituent at the C5-position, significantly influence their binding affinity and cooperativity. acs.org

Differentiation between Allosteric Modulators and Orthosteric Ligands

A critical distinction in the mechanism of action of this compound derivatives lies in whether they act as allosteric modulators or orthosteric ligands. While orthosteric ligands directly compete with the endogenous ligand for the primary binding site, allosteric modulators bind to a different site, altering the receptor's conformation and its response to the orthosteric ligand. acs.org

Research on indole-2-carboxamides as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) has confirmed their role as direct inhibitors, with resistance mutations mapping to the MmpL3 protein. keystonesymposia.orgnih.govresearchgate.net This direct interaction at the target protein is a hallmark of many potent inhibitors derived from this scaffold.

Ligand-Biased Signaling Studies

Ligand-biased signaling, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, is an emerging concept in pharmacology. Studies on indole-2-carboxamide derivatives have begun to explore this phenomenon. For instance, certain CB1 receptor allosteric modulators from this class have been shown to preferentially potentiate specific downstream signaling cascades, such as ERK1/2 phosphorylation. acs.org This biased signaling offers the potential for developing drugs with more specific effects and fewer side effects.

Enzymatic Inhibition Profiles

Derivatives of this compound have demonstrated inhibitory activity against a wide array of enzymes, highlighting the therapeutic potential of this chemical scaffold.

MmpL3: A significant area of research has focused on indole-2-carboxamides as inhibitors of MmpL3, a crucial transporter of mycolic acid precursors in Mycobacterium tuberculosis. keystonesymposia.orgnih.govresearchgate.netnih.gov These compounds show potent antimycobacterial activity, and their mechanism has been confirmed through the generation of resistant mutants with mutations in the mmpL3 gene. keystonesymposia.orgnih.gov

EGFR and CDK2: In the realm of cancer research, various 5-substituted-indole-2-carboxamides have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govtandfonline.comresearchgate.netnih.gov Some derivatives exhibit dual inhibitory activity against both wild-type and mutant forms of EGFR, as well as CDK2, making them promising candidates for anticancer drug development. nih.govtandfonline.comresearchgate.netnih.gov

DLDH: 5-methoxyindole-2-carboxylic acid (MICA), a closely related compound, has been identified as a reversible inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH). nih.govnih.gov This inhibition has been linked to neuroprotective effects against ischemic stroke injury. nih.govnih.gov

MAO: Indole-5-carboxamides have been discovered as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govbiomedfrontiers.org Some of these compounds exhibit competitive and reversible inhibition, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

Factor Xa: While direct inhibition of Factor Xa by this compound itself is not extensively documented in the provided results, the indole scaffold is a common feature in many Factor Xa inhibitors, suggesting the potential for designing derivatives with this activity.

Transcriptional Regulation and Gene Expression Modulation

The biological activities of this compound and its analogs can also be attributed to their ability to modulate gene expression.

Inhibition of DLDH by 5-methoxyindole-2-carboxylic acid has been shown to upregulate the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) through the Nrf2 signaling pathway. nih.gov This indicates an indirect effect on gene expression as a consequence of enzymatic inhibition.

Identification of Host Factors in Antiviral Action

While the primary focus of the research on this compound derivatives has been on their antibacterial and anticancer properties, the indole scaffold is also present in compounds with antiviral activity. The identification of host factors involved in their antiviral action is an area of ongoing investigation.

Data Tables

Table 1: Enzymatic Inhibition of 5-substituted-indole-2-carboxamide Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5f) | EGFRWT | 68 nM | tandfonline.com |

| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(pyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5g) | EGFRWT | 85 nM | tandfonline.com |

| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5f) | EGFRT790M | 9.5 ± 2 nM | tandfonline.com |

| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(pyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide (5g) | EGFRT790M | 11.9 ± 3 nM | tandfonline.com |

| 5-substituted-3-ethylindole-2-carboxamide (5g) | CDK2 | 33 ± 04 nM | researchgate.netnih.gov |

| 5-substituted-3-ethylindole-2-carboxamide (5c) | CDK2 | 46 ± 05 nM | researchgate.netnih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 µM | nih.gov |

| 5-methoxyindole-2-carboxylic acid (MICA) | DLDH | Reversible Inhibitor | nih.govnih.gov |

Computational Chemistry and in Silico Modeling in 5 Methoxy 1h Indole 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity. While specific docking studies targeting 5-methoxy-1H-indole-2-carboxamide are not extensively documented, a wealth of research on the broader indole-2-carboxamide scaffold provides a clear framework for how this molecule would be analyzed.

Docking algorithms predict the binding affinity of a ligand to a protein target, often expressed as a scoring function or estimated free energy of binding (kcal/mol). These scores help in ranking potential drug candidates. For the indole-2-carboxamide class, docking studies have been employed to predict their interaction with various biological targets. For instance, studies on a series of indole-2-carboxamide derivatives against human liver glycogen (B147801) phosphorylase a (HLGPa) demonstrated a good correlation between calculated interaction free energies and experimentally observed inhibitory activities, validating the predicted binding modes. nih.gov Similarly, computational docking was used to investigate the binding of 5-halo-indole-2-carboxamide derivatives within the active sites of protein kinases like EGFR, BRAFV600E, and VEGFR-2, helping to rationalize their antiproliferative effects. nih.govmdpi.com These examples show that docking is a reliable tool for predicting the binding potency of the indole-2-carboxamide scaffold.

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For the indole-2-carboxamide scaffold, these interactions typically involve:

Hydrogen Bonding: The amide linker and the indole (B1671886) N-H group are common hydrogen bond donors or acceptors. In docking studies of N-arylsulfonyl-indole-2-carboxamides into fructose-1,6-bisphosphatase (FBPase), the sulfonamide group was identified as a key hydrogen bond donor/receptor. mdpi.com

Hydrophobic and Stacking Interactions: The bicyclic indole ring system frequently engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket. Docking of a 5-chloro-indole-2-carboxamide derivative into the EGFR active site showed the indole moiety stacking between Phe583 and Trp531. mdpi.com

Halogen Bonds: When substituents are present, as in 5-haloindole derivatives, halogen bonds can form with protein backbone atoms, further anchoring the ligand. mdpi.com

These interactions are critical for the ligand's affinity and selectivity. A summary of key interactions for related indole-2-carboxamide compounds across different protein targets is presented below.

| Target Protein | Ligand Class | Key Interacting Residues | Interaction Types |

| EGFR mdpi.com | 5-Chloro-indole-2-carboxamide | Phe583, Trp531 | π-π Stacking |

| FBPase mdpi.com | N-Arylsulfonyl-indole-2-carboxamide | Met18, Gly21, Gly26, Leu30, Thr31 | Hydrogen Bonding, Hydrophobic Contacts |

| HLGPa nih.gov | Indole-2-carboxamide | (Not specified) | Hydrogen Bonding, Subsite Interactions |

| MmpL3 nih.gov | Indole-2-carboxamide | (Not specified) | General binding mode analysis |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is vital for assessing the stability of a predicted ligand-protein complex in a more realistic, solvated environment.

MD simulations are frequently used to refine and validate the results of molecular docking. A docked ligand-protein complex is subjected to a simulation lasting from nanoseconds to microseconds. The stability of the complex is assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket. This approach was used to study N-arylsulfonyl-indole-2-carboxamide derivatives, where MD simulations confirmed that the top virtual screening hits could bind stably to the FBPase enzyme in a dynamic environment. mdpi.com Such simulations provide crucial evidence that the interactions predicted by docking are maintained over time, increasing confidence in the proposed binding mode.

Density Functional Theory (DFT) Calculations for Molecular Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules with high accuracy. It is an essential tool for understanding the intrinsic properties of a compound.

While specific DFT studies on this compound are not prominent in the literature, extensive research on the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) establishes a clear methodological precedent. mdpi.com For MI2CA, DFT calculations have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy structure.

Analyze Intermolecular Interactions: Model the formation of dimers and trimers, particularly the hydrogen bonding patterns that dictate crystal packing. In a study of a new MI2CA polymorph, DFT calculations accurately reproduced the cyclic dimer structure formed via double hydrogen bonds. mdpi.com

Correlate with Spectroscopic Data: Calculate theoretical vibrational frequencies (e.g., IR and Raman spectra) and compare them with experimental measurements. This correlation allows for precise assignment of spectral bands to specific molecular vibrations. mdpi.com

For example, DFT calculations (using the ωB97X-D functional and 6-31++G(d,p) basis set) for MI2CA provided theoretical vibrational frequencies that closely matched experimental infrared (IR) spectra, confirming the presence of specific hydrogen bonds and functional group vibrations. mdpi.com A similar DFT approach would be invaluable for analyzing the conformational preferences and spectroscopic features of this compound.

Table of Experimental vs. Calculated IR Frequencies for 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) Polymorph 2 (Data from Polak et al., 2024) mdpi.com

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H stretching | 3342 | 3373 |

| C=O stretching | 1676 | 1687 |

| C-O stretching | 1259 | 1252 |

This comparative analysis demonstrates the power of DFT to validate experimental findings and provide a deeper understanding of molecular structure.

Elucidation of Intermolecular Forces (e.g., Hydrogen Bonds, C-H···O Interactions)

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the non-covalent interactions that govern the supramolecular architecture of 5-methoxy-1H-indole derivatives. These studies provide insights into the forces that stabilize the crystal structures of these compounds.

In a study on polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, a closely related precursor, DFT calculations were performed to analyze intermolecular interactions. mdpi.comnih.gov The research highlighted the significant role of hydrogen bonds and C-H···O interactions in the spatial arrangement of the molecules. mdpi.comnih.gov For one polymorph, cyclic dimers were formed through double O−H⋯O hydrogen bonds. mdpi.comnih.gov Furthermore, interactions between the N-H group of the indole ring and the methoxy (B1213986) group, as well as C–H⋯O contacts, were found to be crucial in building the crystal structure. mdpi.com

Specifically, the N-H group of the indole ring consistently acts as a hydrogen bond donor. mdpi.com However, the acceptor atom differs between polymorphs. In one form, the oxygen atom of the methoxy group is the hydrogen bond acceptor, while in another, it is the oxygen of the carboxylic group. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions, confirming the importance of N–H⋯O and C–H⋯O hydrogen bonds. nih.gov

For hydrazone derivatives of 5-methoxy-indole carboxylic acid, the presence of strong hydrogen bond donors (indole N-H, amide N-H, and O-H groups) and acceptors (C=O, imine N, and -OCH3 groups) leads to the formation of robust hydrogen bonding networks. mdpi.com These interactions, such as N–Hamide···O=C, O–H···O=C, and N–Hindole···O–CH3, along with C-H···π interactions, significantly contribute to the stability of the crystal lattice. mdpi.com

The following table summarizes the types of intermolecular forces identified in computational studies of 5-methoxy-1H-indole derivatives.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (indole) | O (methoxy or carboxyl) | Crystal packing, formation of dimers and ribbons |

| Hydrogen Bond | O-H (carboxyl) | O (carboxyl) | Formation of cyclic dimers |

| C-H···O Interaction | C-H (aromatic/aliphatic) | O (methoxy/carbonyl) | Spatial arrangement of molecules |

| C-H···π Interaction | C-H | π-system (indole/phenyl) | Contributes to crystal stability |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic profile of a compound. Various computational models and software are employed to predict these properties for this compound and its analogs.

Studies on related indole derivatives have utilized these predictive tools. For instance, in the development of novel indole-based compounds, in silico ADME properties are often predicted to assess their drug-likeness. iaps.org.innih.gov These predictions help in identifying candidates with favorable pharmacokinetic profiles, such as good oral bioavailability and the ability to penetrate the central nervous system. nih.gov

For a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, in silico ADME and pharmacokinetic studies predicted a good safety and pharmacokinetic profile for the most active compounds. tandfonline.comnih.gov Similarly, for trifluoromethoxyphenyl indole-5-carboxamide analogs, a favorable ADME profile was predicted, indicating good solubility and minimal clearance in human liver microsomes. thesciencein.org

The table below presents a hypothetical in silico ADME profile for a generic this compound derivative, based on typical parameters evaluated in such studies.

| ADME Property | Predicted Value/Classification | Implication |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 1-3 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule of Five |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good oral bioavailability |

| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Variable | Depends on specific structural modifications |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

While specific QSAR models for this compound are not extensively detailed in the provided context, the principles of QSAR are widely applied to indole derivatives. nih.gov For example, in a study of biphenyl (B1667301) carboxamide analogs with analgesic activity, a statistically significant QSAR model was developed. medcraveonline.com This model, based on a training set of compounds, was able to predict the biological activity of a test set with a good correlation coefficient, demonstrating the utility of the QSAR approach in designing novel therapeutic agents. medcraveonline.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For indole derivatives, QSAR studies can help in understanding the structural requirements for a particular biological activity. For instance, a 2D-QSAR study on novel 1H-3-indolyl derivatives as antioxidants helped in identifying the key structural features contributing to their activity. nih.gov

Advanced Research Topics and Future Directions for 5 Methoxy 1h Indole 2 Carboxamide

Polymorphism and Crystal Engineering Studies (Relevant to Precursors and Analogs)

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of study. While direct studies on 5-methoxy-1H-indole-2-carboxamide are limited, research into its immediate precursor, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), provides crucial insights into the behavior of this structural class.

Characterization of Novel Polymorphic Forms

Recent research has successfully identified and characterized a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), designated as polymorph 2. mdpi.comnih.gov This discovery was made through the crystallization of MI2CA from an acetonitrile (B52724) solution. mdpi.com The new polymorph was thoroughly investigated using single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (DFT) calculations. nih.gov